molecular formula C12H17NO2S B14397803 Pyrrolidine, 3-methyl-1-[(4-methylphenyl)sulfonyl]- CAS No. 86553-37-9

Pyrrolidine, 3-methyl-1-[(4-methylphenyl)sulfonyl]-

Cat. No.: B14397803
CAS No.: 86553-37-9
M. Wt: 239.34 g/mol
InChI Key: UDZIFBJMYOEDKH-UHFFFAOYSA-N
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Description

Pyrrolidine, 3-methyl-1-[(4-methylphenyl)sulfonyl]- is a compound that belongs to the class of nitrogen-containing heterocycles. Pyrrolidine itself is a five-membered ring containing one nitrogen atom, and it is widely used in medicinal chemistry due to its versatile biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolidine, 3-methyl-1-[(4-methylphenyl)sulfonyl]- typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst at high temperatures and pressures . This method is efficient for producing pyrrolidine derivatives on an industrial scale.

Industrial Production Methods

Industrial production of pyrrolidine derivatives often involves continuous tube- or tube bundle reactors operated in the cycle gas method. The catalyst is arranged as a fixed-bed, and the conversion is carried out in the downflow mode. The product is obtained after multistage purification and separation by extractive and azeotropic distillation .

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 3-methyl-1-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms in the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Pyrrolidine, 3-methyl-1-[(4-methylphenyl)sulfonyl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of pyrrolidine, 3-methyl-1-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited tumor growth .

Comparison with Similar Compounds

Similar Compounds

    Pyrrole: An aromatic analog of pyrrolidine with different biological activities.

    Pyrrolizidine: Contains two pentagonal rings and is known for its toxicity.

    Proline: A naturally occurring amino acid with a pyrrolidine ring.

Uniqueness

Pyrrolidine, 3-methyl-1-[(4-methylphenyl)sulfonyl]- is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its sulfonyl group, in particular, enhances its potential as an enzyme inhibitor and its overall stability .

Properties

CAS No.

86553-37-9

Molecular Formula

C12H17NO2S

Molecular Weight

239.34 g/mol

IUPAC Name

3-methyl-1-(4-methylphenyl)sulfonylpyrrolidine

InChI

InChI=1S/C12H17NO2S/c1-10-3-5-12(6-4-10)16(14,15)13-8-7-11(2)9-13/h3-6,11H,7-9H2,1-2H3

InChI Key

UDZIFBJMYOEDKH-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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